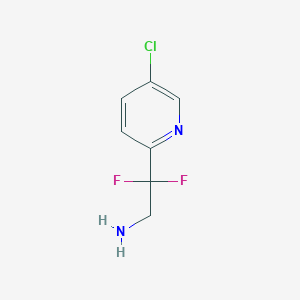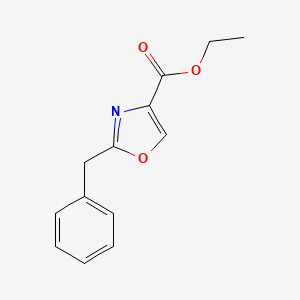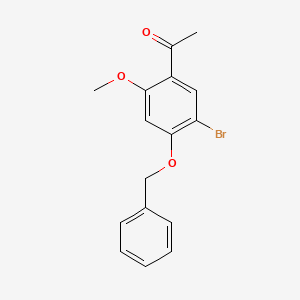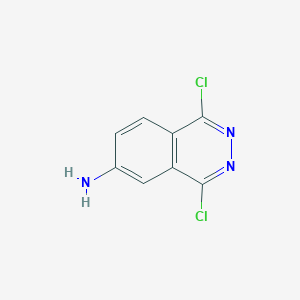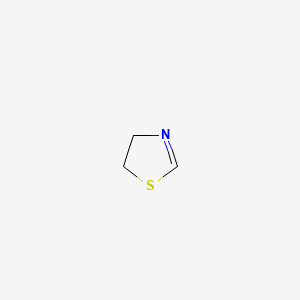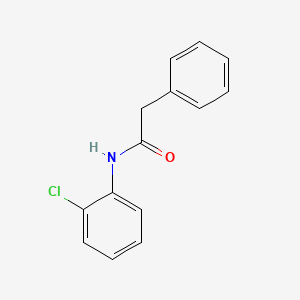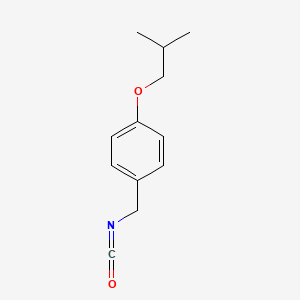
1-Isobutoxy-4-(isocyanatomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Isobutoxy-4-(isocyanatomethyl)benzene” is a chemical compound with the molecular formula C9H9NO2 . It is also known by other names such as “Benzene, 1-(isocyanatomethyl)-4-methoxy-” and "4-Methoxybenzyl isocyanate" .
Molecular Structure Analysis
The molecular structure of “1-Isobutoxy-4-(isocyanatomethyl)benzene” consists of a benzene ring substituted with an isocyanatomethyl group at the 1-position and an isobutoxy group at the 4-position . The molecular weight of this compound is 163.1733 .Chemical Reactions Analysis
While specific chemical reactions involving “1-Isobutoxy-4-(isocyanatomethyl)benzene” are not available, it’s important to note that isocyanates in general are highly reactive and can undergo a variety of reactions, including polymerization and reactions with alcohols to form urethanes .Orientations Futures
A pharmaceutical intermediate involving “1-Isobutoxy-4-(isocyanatomethyl)benzene” has been mentioned in a patent . The patent describes a process for the preparation of pimavanserin, a drug used for the treatment of Parkinson’s disease psychosis, which involves reacting “1-Isobutoxy-4-(isocyanatomethyl)benzene” with "4-(4-fluorobenzylamino)-1-methylpiperidine trihydrate" . This suggests potential future directions for the use of “1-Isobutoxy-4-(isocyanatomethyl)benzene” in pharmaceutical synthesis .
Propriétés
Numéro CAS |
639863-75-5 |
|---|---|
Nom du produit |
1-Isobutoxy-4-(isocyanatomethyl)benzene |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H15NO2/c1-10(2)8-15-12-5-3-11(4-6-12)7-13-9-14/h3-6,10H,7-8H2,1-2H3 |
Clé InChI |
BPILZXNFTZZYJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)CN=C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-methyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8809665.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8809669.png)
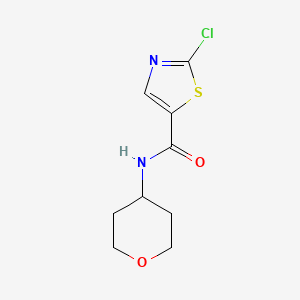
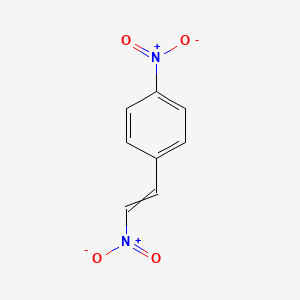
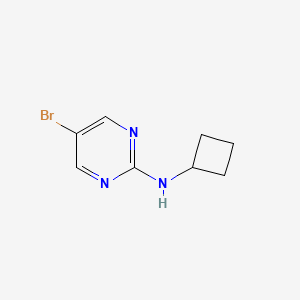
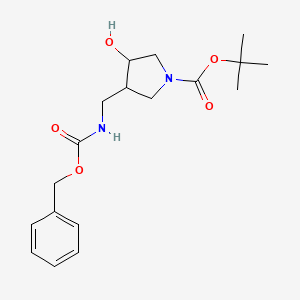
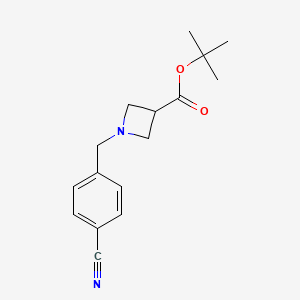
![1H-Pyrazole-3,5-diamine, 4-[(3-chlorophenyl)azo]-](/img/structure/B8809706.png)
